molecular formula C18H29ClN2O2 B4402843 1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride

1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride

Cat. No.: B4402843
M. Wt: 340.9 g/mol
InChI Key: UEIHFQRKCJKTRQ-UHFFFAOYSA-N
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Description

1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride is a complex organic compound that features a piperazine ring substituted with a dihydroindenyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Scientific Research Applications

1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride is unique due to its specific combination of a piperazine ring and a dihydroindenyl ether moiety. This combination imparts distinct chemical and pharmacological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2.ClH/c1-19-7-9-20(10-8-19)11-12-21-13-14-22-18-6-5-16-3-2-4-17(16)15-18;/h5-6,15H,2-4,7-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIHFQRKCJKTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOCCOC2=CC3=C(CCC3)C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride
Reactant of Route 3
1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride
Reactant of Route 4
1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride

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